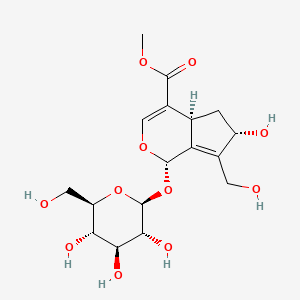

3-(Phenylsulfonyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylsulfonyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of certain enzymes and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds containing sulfonyl moieties, including derivatives similar to 3-(Phenylsulfonyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one, have been synthesized and evaluated for their antimicrobial activities. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives incorporating a sulfonyl moiety were prepared and some showed antimicrobial activity (Ammar et al., 2004). Another study synthesized new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which were treated with various reagents to yield compounds that furnished significant antimicrobial activity (El‐Emary et al., 2002).

Addition-Rearrangement Reactions

Addition-rearrangement reactions involving arylsulfonyl isocyanates and 3,4-dihydro-2-methoxy-2H-pyrans have been explored to synthesize functionalized 2-piperidones, demonstrating the chemical versatility of sulfonyl-containing compounds in synthetic organic chemistry (Jao et al., 1996).

Antimicrobial and Antitumor Activities

A series of pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moiety have been synthesized, showing that derivatives with one sulfonyl group are more effective against various bacteria and fungi than those with two sulfonyl groups, indicating the potential for antimicrobial applications (Alsaedi et al., 2019). Another study synthesized novel pyrimidinyl pyrazole derivatives, some of which exhibited potent cytotoxicity against tumor cell lines in vitro and in vivo, highlighting the therapeutic potential of sulfonyl-containing compounds in cancer treatment (Naito et al., 2005).

Diels-Alder Reactivity

Vinylsulfoxyallenes, which could be analogs to compounds containing sulfonyl groups, have been shown to undergo [4+2] cycloadditions with various dienophiles, leading to the synthesis of phenylsulfinylpyridazines and spirocyclic phenylsulfinyl-2H-pyran-3(6H)-ones, demonstrating the reactivity of sulfonyl-containing compounds in cycloaddition reactions (Wang et al., 1994).

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-18(8-13-26(23,24)16-4-2-1-3-5-16)21-11-6-15(7-12-21)25-17-14-19-9-10-20-17/h1-5,9-10,14-15H,6-8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIYFQABLHGWKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2526959.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526960.png)

![N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2,4-dichlorobenzyl)amine](/img/structure/B2526961.png)

![6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2526968.png)

![4-methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2526972.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2526976.png)

![4-[(1-Cyanocyclohexyl)carbamoyl]methyl 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B2526978.png)

![3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2526979.png)